1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroquinoline

Description

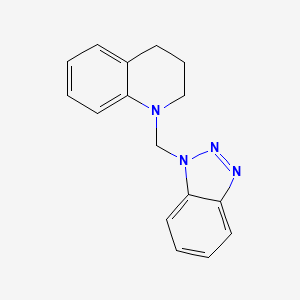

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroquinoline (CAS: 176103-90-5) is a heterocyclic compound comprising a tetrahydroquinoline scaffold fused to a benzotriazole moiety via a methylene bridge. This compound is primarily used in synthetic chemistry and pharmaceutical research due to its structural versatility . Safety guidelines emphasize handling precautions, including storage in dry, ventilated conditions and avoidance of heat or moisture due to risks of decomposition and aquatic toxicity .

Properties

IUPAC Name |

1-(benzotriazol-1-ylmethyl)-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16N4/c1-3-9-15-13(6-1)7-5-11-19(15)12-20-16-10-4-2-8-14(16)17-18-20/h1-4,6,8-10H,5,7,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKKOPCJIVFKIPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)CN3C4=CC=CC=C4N=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1H-1,2,3-Benzotriazol-1-ylmethyl)-1,2,3,4-tetrahydroquinoline is a compound that combines elements of benzotriazole and tetrahydroquinoline, two structures known for their diverse biological activities. This article explores the biological activity of this compound, highlighting its antibacterial, antifungal, and anticonvulsant properties based on various studies.

Chemical Structure

The compound's structure can be depicted as follows:

This structure facilitates interactions with biological targets due to the presence of both nitrogen-rich heterocycles.

Antibacterial Activity

Research indicates that compounds containing the benzotriazole moiety exhibit significant antibacterial properties. In particular:

- Moderate Activity : The compound demonstrated moderate antibacterial activity against Bacillus subtilis and Escherichia coli in vitro tests. This was evaluated using the cup plate method, where the zone of inhibition was measured against various bacterial strains .

- Comparison with Related Compounds : Other derivatives of benzotriazole have shown varying degrees of antibacterial effectiveness. For instance, compounds with bulky hydrophobic groups were noted to have enhanced activity compared to smaller derivatives .

Antifungal Activity

The antifungal potential of this compound has also been investigated:

- Activity Against Fungi : It exhibited moderate antifungal activity against Candida albicans, suggesting its potential use in treating fungal infections. This was corroborated by studies that utilized similar methodologies to assess antifungal efficacy .

Anticonvulsant Activity

The anticonvulsant properties of benzotriazole derivatives are particularly noteworthy:

- Effective in Models : Studies have shown that certain derivatives of benzotriazole demonstrate excellent anticonvulsant activity in animal models. For example, specific compounds synthesized from benzotriazole exhibited significant protective effects against seizures induced by maximal electroshock in mice .

Research Findings and Case Studies

A variety of studies have been conducted to evaluate the biological activities of related compounds. Below is a summary table of key findings:

The precise mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that:

- DNA Interaction : The nitrogen atoms in the benzotriazole ring may interact with bacterial DNA or enzymes involved in DNA replication.

- Cell Membrane Disruption : The hydrophobic nature of the tetrahydroquinoline moiety could facilitate disruption of microbial cell membranes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications in Tetrahydroquinoline/Isoquinoline Derivatives

N-Benzotriazol-1-yl-methyl-1,2,3,4-tetrahydroisoquinoline (CAS: Not provided)

- Structure: Replaces the quinoline core with isoquinoline, altering the nitrogen position in the bicyclic system.

- Synthesis : Prepared via AlCl3-catalyzed reactions between hydroxymethylbenzotriazole and phenylethylamine derivatives, yielding ~85% purity .

- Key Differences: Isoquinoline’s nitrogen at position 2 (vs. quinoline’s position 1) may influence electronic properties and biological target interactions.

1-(1-Methylpiperidin-4-yl)-1,2,3,4-tetrahydroquinoline (Compound 58)

- Structure : Features a methylpiperidinyl substituent instead of benzotriazole.

- Synthesis: Reductive amination of tetrahydroquinoline with 1-methylpiperidin-4-one using sodium triacetoxyborohydride .

- Key Differences : The piperidine ring introduces a basic nitrogen, enhancing solubility in polar solvents compared to the aromatic benzotriazole group .

1-[(6-Chloropyridin-3-yl)sulfonyl]-1,2,3,4-tetrahydroquinoline

- Structure : Contains a sulfonyl group linked to a chloropyridine ring.

- Synthesis: Reacts tetrahydroquinoline with sulfonyl chlorides in the presence of triethylamine .

1-(2,4-Dichlorobenzoyl)-1,2,3,4-tetrahydroquinoline

- Structure : Substituted with a dichlorobenzoyl group.

Physicochemical Properties

| Compound | Molecular Weight | Key Functional Groups | Solubility (Predicted) | LogP (Estimated) |

|---|---|---|---|---|

| Target Compound | 281.3 | Benzotriazole, tetrahydroquinoline | Low in water | ~3.2 |

| N-Benzotriazol-1-yl-methyl-tetrahydroisoquinoline | 279.3 | Benzotriazole, isoquinoline | Moderate in DMSO | ~2.8 |

| 1-(1-Methylpiperidin-4-yl)-tetrahydroquinoline | 216.3 | Piperidine | High in polar solvents | ~1.5 |

| 1-(6-Chloropyridin-3-ylsulfonyl)-tetrahydroquinoline | 336.8 | Sulfonyl, chloropyridine | Low in water | ~2.1 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.